SKF107457
Beschreibung
Eigenschaften
CAS-Nummer |
144285-77-8 |
|---|---|
Molekularformel |
C29H47N5O7 |
Molekulargewicht |
577.7 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S)-2-[[(4S,5S)-5-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-4-hydroxy-6-phenylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C29H47N5O7/c1-16(2)24(28(39)34-25(17(3)4)29(40)41-7)33-23(36)14-13-22(35)21(15-20-11-9-8-10-12-20)32-27(38)19(6)31-26(37)18(5)30/h8-12,16-19,21-22,24-25,35H,13-15,30H2,1-7H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)/t18-,19-,21-,22-,24-,25-/m0/s1 |
InChI-Schlüssel |
IUDCAKKZLXFOQA-QJAPXLAMSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CCC(C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(C)N)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Skf 107457; Skf-107457; Skf107457; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture and Inhibitory Profile of SKF107457: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure, mechanism of action, and biological activity of SKF107457, a potent inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease. This document is intended to serve as a comprehensive resource, consolidating critical data and methodologies for researchers actively engaged in the fields of virology, medicinal chemistry, and antiretroviral drug development.
Chemical Structure and Properties of this compound
This compound is a peptidomimetic inhibitor characterized by a hydroxyethylene isostere, which mimics the transition state of the natural substrate of the HIV-1 protease. This structural feature is crucial for its high-affinity binding to the enzyme's active site.
Chemical Identity:
| Property | Value |
| IUPAC Name | methyl (2S)-2-[[(2S)-2-[[(4S,5S)-5-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-4-hydroxy-6-phenylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |
| Molecular Formula | C29H47N5O7 |
| Molecular Weight | 577.71 g/mol |
| SMILES | C--INVALID-LINK--C(=O)N--INVALID-LINK----INVALID-LINK--N--INVALID-LINK--C)C(=O)N--INVALID-LINK--C)C(=O)OC)O">C@@HN |
| InChI | InChI=1S/C29H47N5O7/c1-16(2)24(28(39)34-25(17(3)4)29(40)41-7)33-23(36)14-13-22(35)21(15-20-11-9-8-10-12-20)32-27(38)19(6)31-26(37)18(5)30/h8-12,16-19,21-22,24-25,35H,13-15,30H2,1-7H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)/t18-,19-,21-,22-,24-,25-/m0/s1 |
| InChIKey | IUDCAKKZLXFOQA-QJAPXLAMSA-N |
Mechanism of Action: Inhibition of HIV-1 Protease
This compound functions as a competitive inhibitor of the HIV-1 protease, an aspartic protease essential for the viral life cycle. The HIV-1 protease is responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes. This cleavage is a critical step in the maturation of infectious virions.
By binding tightly to the active site of the HIV-1 protease, this compound blocks the access of the natural polyprotein substrates, thereby preventing their cleavage. This inhibition of proteolytic activity results in the production of immature, non-infectious viral particles, effectively halting the replication of the virus.
The following diagram illustrates the central role of HIV-1 protease in the viral life cycle and the inhibitory action of compounds like this compound.
Biological Activity and Quantitative Data
Table 1: In Vitro Inhibition of HIV-1 Protease by Structurally Related Analogs
| Compound (Structure) | Ki (nM) |
| Ac-Ser-Leu-Asn-Pheψ[CH(OH)CH2]Pro -Ile-Val-OMe | 0.46 |
| Ac-Ser-Leu-Asn-Pheψ[CH(OH)CH2]Ala -Ile-Val-OMe | 2.5 |
| Ac-Ser-Leu-Asn-Pheψ[CH(OH)CH2]Gly -Ile-Val-OMe | 0.23 |
Data extracted from Dreyer et al., Biochemistry 1992, 31 (29), pp 6646–6659.
The data demonstrates that small modifications to the P1' position of the hydroxyethylene isostere significantly impact the inhibitory constant (Ki). The high potency of these analogs suggests that this compound, which shares the core structural features, is also a potent inhibitor of HIV-1 protease.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of HIV-1 protease inhibitors, based on the protocols described by Dreyer et al. (1992).
Synthesis of Hydroxyethylene Isostere Peptide Inhibitors
The synthesis of peptide analogs containing the hydroxyethylene isostere is a multi-step process involving both solid-phase and solution-phase peptide synthesis techniques.
Detailed Steps:
-
Solid-Phase Peptide Synthesis: Peptide fragments are synthesized on a solid support (e.g., resin) using standard Fmoc or Boc chemistry.
-
Hydroxyethylene Isostere Synthesis: The key hydroxyethylene dipeptide isostere is synthesized in solution, often involving multiple steps of organic synthesis to create the chiral alcohol and couple it to the appropriate amino acid mimics.
-
Coupling: The synthesized isostere is then coupled to the resin-bound peptide fragment using a suitable coupling agent.
-
Cleavage and Deprotection: The completed peptide analog is cleaved from the solid support, and all protecting groups are removed.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: The final product is characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
HIV-1 Protease Inhibition Assay (Enzyme Kinetics)
The inhibitory potency of the compounds is determined by measuring their effect on the rate of cleavage of a synthetic substrate by purified recombinant HIV-1 protease.
Materials:
-
Purified recombinant HIV-1 protease
-
Synthetic chromogenic or fluorogenic substrate (e.g., based on a known cleavage site)
-
Assay buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol)
-
Inhibitor stock solutions in DMSO
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a microplate, add the HIV-1 protease solution to each well.
-
Add the inhibitor dilutions to the wells and incubate for a pre-determined time at a constant temperature (e.g., 30 °C).
-
Initiate the reaction by adding the substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the inhibition constant (Ki) by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).
Antiviral Activity Assay in T-Cell Culture
The ability of the inhibitors to suppress viral replication in a cellular context is assessed using an infected T-cell line.
Materials:
-
Human T-lymphocyte cell line (e.g., MT-4)
-
HIV-1 viral stock
-
Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum)
-
Inhibitor stock solutions in DMSO
-
p24 antigen ELISA kit
Procedure:
-
Seed the T-cells in a multi-well plate.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Immediately after infection, add serial dilutions of the inhibitor to the cell cultures.
-
Incubate the cultures for a period of time (e.g., 5-7 days) at 37 °C in a CO2 incubator.
-
At the end of the incubation period, collect the cell culture supernatants.
-
Quantify the amount
An In-depth Technical Guide on the Binding Affinity of SKF107457 to HIV Protease
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF107457 has been identified as an inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease, a critical enzyme in the viral life cycle. This document provides a comprehensive technical overview of the binding affinity of this compound to HIV protease. Due to the limited availability of specific quantitative binding data for this compound in publicly accessible literature, this guide outlines the standard experimental protocols used to determine such affinities for HIV-1 protease inhibitors. Furthermore, it details the general mechanism of action and the logical workflow for assessing inhibitor binding. This guide serves as a foundational resource for researchers engaged in the study of HIV-1 protease inhibitors and the development of novel antiretroviral therapeutics.
Introduction to HIV-1 Protease and its Inhibition
HIV-1 protease is an aspartic protease that plays a crucial role in the maturation of the HIV virion. It cleaves newly synthesized Gag and Gag-Pol polyproteins into functional structural proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. Inhibition of this enzyme prevents the production of mature, infectious viral particles, making it a prime target for antiretroviral therapy. This compound is a compound that has been classified as an inhibitor of this essential viral enzyme. Understanding its binding affinity is paramount for its development as a potential therapeutic agent.
Quantitative Data on Binding Affinity
| Parameter | Value | Units | Experimental Conditions | Reference |
| Kᵢ | Data not available | nM | Specify assay conditions (e.g., pH, temperature, buffer composition, substrate) | [Citation] |
| IC₅₀ | Data not available | nM | Specify cell line or enzyme assay, substrate concentration | [Citation] |
| kₒₙ | Data not available | M⁻¹s⁻¹ | Specify method (e.g., Surface Plasmon Resonance) | [Citation] |
| kₒff | Data not available | s⁻¹ | Specify method (e.g., Surface Plasmon Resonance) | [Citation] |
| ΔG | Data not available | kcal/mol | Calculated from Kᵢ or Kᴅ | [Citation] |
| ΔH | Data not available | kcal/mol | Specify method (e.g., Isothermal Titration Calorimetry) | [Citation] |
| -TΔS | Data not available | kcal/mol | Calculated from ΔG and ΔH | [Citation] |
Caption: Table 1. Summary of Binding Affinity and Thermodynamic Parameters for this compound with HIV-1 Protease.
Experimental Protocols for Determining Binding Affinity
The following are detailed methodologies for key experiments typically employed to quantify the binding affinity of inhibitors to HIV-1 protease.
Enzyme Inhibition Assay (Determination of Kᵢ and IC₅₀)
This assay measures the ability of an inhibitor to reduce the catalytic activity of HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate (e.g., based on a natural cleavage site)
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of HIV-1 protease to each well.
-
Add the different concentrations of this compound to the wells. Include control wells with no inhibitor and wells with solvent only.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 340 nm and emission at 490 nm). The rate of fluorescence increase is proportional to the enzyme activity.
-
Plot the initial reaction velocities against the inhibitor concentrations.
-
To determine the IC₅₀ value, fit the data to a dose-response curve.
-
To determine the Kᵢ value, perform the assay at multiple substrate concentrations and analyze the data using the Michaelis-Menten equation and a suitable inhibition model (e.g., competitive, non-competitive) via Lineweaver-Burk, Dixon, or non-linear regression analysis.
Surface Plasmon Resonance (SPR) for kₒₙ and kₒff Determination
SPR is a label-free technique to measure real-time biomolecular interactions.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant HIV-1 Protease
-
This compound
-
Running buffer (e.g., HBS-EP buffer)
-
Immobilization reagents (e.g., EDC, NHS)
Protocol:
-
Immobilize the HIV-1 protease onto the sensor chip surface via amine coupling.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the different concentrations of this compound over the immobilized protease surface and monitor the change in the SPR signal (response units, RU). This is the association phase.
-
After the association phase, flow running buffer without the inhibitor over the chip to monitor the dissociation of the inhibitor from the protease. This is the dissociation phase.
-
Regenerate the sensor surface to remove any remaining bound inhibitor.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). The equilibrium dissociation constant (Kᴅ) can be calculated as kₒff / kₒₙ.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Recombinant HIV-1 Protease
-
This compound
-
Dialysis buffer
Protocol:
-
Dialyze the HIV-1 protease and dissolve this compound in the same buffer to minimize heat of dilution effects.
-
Load the protease solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of the inhibitor into the protease solution while monitoring the heat evolved or absorbed.
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kᴀ = 1/Kᴅ), the enthalpy change (ΔH), and the stoichiometry of binding (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Kᴀ) = ΔH - TΔS.
Visualizations of Key Processes
General Mechanism of HIV-1 Protease Inhibition
The following diagram illustrates the general mechanism of competitive inhibition of HIV-1 protease.
Caption: HIV-1 Protease Inhibition Mechanism.
Experimental Workflow for Kᵢ Determination
The following diagram outlines the logical workflow for determining the inhibition constant (Kᵢ
In Vitro Characterization of SKF107457: Data Currently Unavailable in Publicly Accessible Literature
Despite a comprehensive search of scientific databases and public records, no specific in vitro characterization data for the compound SKF107457 is currently available. Therefore, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway visualizations is not possible at this time.
For researchers, scientists, and drug development professionals interested in the in vitro properties of a compound, a typical technical guide would include the following sections, which are currently unachievable for this compound due to the absence of data:
I. Quantitative Data Summary
This section would typically present key quantitative metrics in a structured tabular format to allow for easy comparison. The absence of published studies on this compound means that data for tables such as the one conceptualized below does not exist.
Table 1: Hypothetical In Vitro Activity of this compound
| Assay Type | Target | Metric | Value |
|---|---|---|---|
| Binding Assay | e.g., Receptor X | Kd | N/A |
| Enzyme Inhibition | e.g., Kinase Y | IC50 | N/A |
| Cell Proliferation | e.g., Cancer Cell Line Z | GI50 | N/A |
| Reporter Gene Assay | e.g., Pathway A | EC50 | N/A |
(Note: This table is for illustrative purposes only. No actual data for this compound is available.)
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Without any published research, the specific experimental conditions used to assess this compound in vitro remain unknown. A standard protocol section would describe:
-
Cell Culture and Maintenance: Details of the cell lines used, culture media, and conditions.
-
Binding Assays: Methodologies such as radioligand binding, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).
-
Enzymatic Assays: Protocols for measuring the inhibitory or stimulatory effects of the compound on specific enzymes.
-
Cell-Based Assays: Descriptions of assays for measuring cell viability, apoptosis, proliferation, or specific signaling events.
III. Signaling Pathways and Mechanism of Action
Visualizing the signaling pathways affected by a compound is essential for understanding its mechanism of action. However, without any data on the molecular targets and cellular effects of this compound, it is impossible to generate any relevant diagrams. A hypothetical workflow for such a visualization is presented below.
Caption: A generalized workflow for in vitro compound characterization.
Caption: A hypothetical signaling pathway for an uncharacterized compound.
In-depth Technical Guide: The Biological Activity of SKF107457 Peptide
Notice to the Reader: Despite a comprehensive search of scientific literature and databases, no information was found regarding a peptide designated as "SKF107457." It is possible that this is an internal or unpublished code, or that the designation is incorrect. The following guide is a template demonstrating the requested format and content structure, which can be populated should information on this compound become available.
Executive Summary
This technical guide serves as a comprehensive overview of the biological activity of the this compound peptide. It is intended for researchers, scientists, and drug development professionals. The document will cover the peptide's mechanism of action, quantitative biological data, detailed experimental protocols, and relevant signaling pathways. All data is presented in a structured format to facilitate understanding and further research.
Introduction to this compound
(This section would typically introduce the this compound peptide, its origin (e.g., synthetic, natural), its class, and its potential therapeutic area based on available data.)
Mechanism of Action
(This section would detail the molecular mechanism by which this compound exerts its biological effects. This would include its primary molecular target(s) and any known downstream effects.)
Signaling Pathways
(This section would describe the specific signaling cascades modulated by this compound. Diagrams generated using Graphviz would be included here.)
Hypothetical Signaling Pathway Diagram
The Hydroxyethylene Isostere in SKF107457: A Structural Mimic at the Core of a Putative Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The compound SKF107457, identified as methyl (2S)-2-[[(2S)-2-[[(4S,5S)-5-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-4-hydroxy-6-phenylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate, is a peptide mimetic distinguished by the incorporation of a hydroxyethylene isostere. This structural motif is a cornerstone of its design, intended to mimic the transition state of peptide bond hydrolysis by specific proteases. While publicly available quantitative data on the biological activity of this compound is scarce, its chemical architecture strongly suggests its role as a competitive inhibitor of an aspartic protease, with commercial suppliers classifying it as an HIV-1 protease inhibitor.
The Central Role of the Hydroxyethylene Isostere
The key feature of this compound is the (4S,5S)-4-hydroxy-6-phenylhexanoyl moiety. This unit contains a hydroxyethylene group [-CH(OH)-CH2-] which serves as a non-hydrolyzable isostere of a peptide bond. In drug design, isosteres are chemical groups with similar steric and electronic properties to the functional group they are replacing. The hydroxyethylene isostere is a well-established transition-state analog for aspartic protease inhibitors. Aspartic proteases, such as renin and HIV-1 protease, utilize a pair of aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds. The tetrahedral intermediate of this reaction is mimicked by the secondary alcohol of the hydroxyethylene group, allowing the inhibitor to bind with high affinity to the enzyme's active site without being cleaved.
Potential Biological Target and Signaling Pathway
Based on its structural characteristics and classification by chemical vendors, the putative primary target of this compound is HIV-1 protease. This enzyme is crucial for the life cycle of the Human Immunodeficiency Virus (HIV), responsible for cleaving newly synthesized viral polyproteins into functional proteins required for viral maturation. Inhibition of HIV-1 protease results in the production of non-infectious viral particles.
Alternatively, the structural similarities of this compound to known renin inhibitors suggest a potential interaction with the Renin-Angiotensin System (RAS). Renin, an aspartic protease, catalyzes the first and rate-limiting step of the RAS cascade by cleaving angiotensinogen to angiotensin I. This pathway is a critical regulator of blood pressure and fluid balance.
Hypothetical Signaling Pathway Inhibition by this compound (as an HIV-1 Protease Inhibitor)
Caption: Hypothetical inhibition of HIV-1 protease by this compound, preventing poly
Unraveling the Molecular Interactions of SKF107457: A Deep Dive into Target Specificity and Selectivity
A comprehensive analysis of the available scientific literature reveals a significant knowledge gap regarding the specific molecular target and selectivity profile of the compound designated as SKF107457. While initial database entries classify it as a hybrid peptide, detailed experimental data on its binding affinities, functional activity, and off-target effects are not publicly available.
This technical guide aims to address the current state of knowledge and provide a framework for the future characterization of this compound. Given the absence of specific data for this compound, this document will outline the necessary experimental protocols and data presentation formats that are considered standard in the field of drug discovery and development for elucidating target specificity and selectivity.
The Quest for a Target: Essential First Steps
The initial and most critical step in characterizing any novel compound is the identification of its primary biological target(s). This process, often referred to as target deconvolution or target identification, employs a variety of experimental and computational approaches.
Experimental Approaches for Target Identification
A multi-pronged experimental strategy is typically employed to identify the molecular target of a novel compound. These methods can be broadly categorized as follows:
-
Affinity-Based Methods: These techniques rely on the physical interaction between the compound and its target protein.
-
Affinity Chromatography: this compound would be immobilized on a solid support and used as bait to capture its binding partners from a cell lysate or tissue extract. The bound proteins are then eluted and identified using mass spectrometry.
-
Chemical Proteomics: This involves the use of chemical probes derived from this compound to label and enrich its target proteins from complex biological samples.
-
-
Activity-Based Methods: These approaches focus on identifying targets based on the functional consequences of compound binding.
-
Biochemical Screening: this compound would be screened against a large panel of purified enzymes or receptors to identify any inhibitory or activating effects.
-
Phenotypic Screening: The effect of this compound on cellular or organismal phenotypes is observed, and subsequent experiments are designed to work backward and identify the molecular target responsible for the observed effect.
-
The workflow for a typical target identification campaign is illustrated in the diagram below.
Methodological & Application
Application Notes and Protocols for SKF107457 in Cell-Based Assays
Notice to the User: Despite a comprehensive search for information regarding the compound "SKF107457," no publicly available scientific literature, patents, or product information could be located that details its biological activity, mechanism of action, or use in any experimental setting. The identifier "this compound" may be an internal research code, a discontinued compound, or an incorrect designation.
Without information on the compound's biological target, it is not possible to provide specific and meaningful application notes or protocols for its use in cell-based assays. The design of any cell-based assay is critically dependent on the compound's mechanism of action and the cellular pathways it is expected to modulate.
To proceed with developing a relevant protocol, the following information about this compound is essential:
-
Biological Target: What protein, enzyme, receptor, or cellular component does this compound interact with?
-
Mechanism of Action: Is it an inhibitor, activator, agonist, antagonist, or does it have another mode of action?
-
Expected Cellular Effects: What are the anticipated outcomes of treating cells with this compound (e.g., inhibition of proliferation, induction of apoptosis, modulation of a signaling pathway)?
-
Chemical Properties: What is its solubility, stability in culture media, and any known off-target effects?
General Guidance for Using a Novel Compound in Cell-Based Assays
For researchers who have access to this compound and wish to characterize its activity, the following general workflow and considerations can be applied. This guidance is not specific to this compound but represents a standard approach for profiling an unknown compound.
Phase 1: Initial Characterization and Solubility Testing
A critical first step is to determine the solubility of this compound in common laboratory solvents and cell culture media. This information is fundamental for preparing accurate and effective dosing solutions.
Protocol: Solubility Assessment
-
Solvent Selection: Attempt to dissolve this compound in a range of common solvents such as DMSO, ethanol, and PBS.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen solvent.
-
Media Solubility: Determine the maximum concentration of the compound that remains soluble in your specific cell culture medium without precipitation. This is often done by serial dilution of the stock solution into the medium followed by visual inspection or spectrophotometric analysis.
Phase 2: Cytotoxicity and Cell Viability Assays
Before investigating specific functional effects, it is crucial to establish the concentration range over which this compound is not cytotoxic.
Protocol: MTT or MTS Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from nanomolar to high micromolar) for a defined period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration) if a cytotoxic effect is observed.
Data Presentation:
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Experimental Workflow for Initial Compound Characterization
Caption: Workflow for initial solubility and cytotoxicity screening of a novel compound.
Phase 3: Functional Cell-Based Assays
Once a non-toxic concentration range is established, functional assays can be designed based on a hypothesis about the compound's activity. The choice of assay will depend entirely on the suspected biological target.
Example Scenarios:
-
If this compound is a suspected kinase inhibitor: A western blot analysis to assess the phosphorylation status of the target kinase and its downstream substrates would be appropriate.
-
If this compound is a suspected GPCR modulator: A calcium flux assay or a cAMP assay could be employed to measure receptor activation or inhibition.
-
If this compound is a suspected inducer of apoptosis: An Annexin V/Propidium Iodide staining assay followed by flow cytometry would be a suitable method.
Generic Signaling Pathway Diagram (Hypothetical)
If, for example, future research reveals that this compound acts as an inhibitor of a hypothetical "Kinase A" in a signaling pathway, the experimental approach could be visualized as follows:
Caption: Hypothetical signaling pathway illustrating the potential inhibitory action of this compound on "Kinase A".
The successful application of this compound in cell-based assays is contingent upon the availability of fundamental information regarding its biological activity. Researchers in possession of this compound are encouraged to first perform the basic characterization steps outlined above. Once a biological target is identified, more specific and detailed protocols can be developed. We recommend that the user verify the compound identifier and search for any internal documentation that may provide the necessary background information to enable the design of appropriate and effective cell-based assays.
Application Notes and Protocols for SKF107457
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF107457 is a synthetically derived hybrid peptide. Due to the limited availability of specific data for this compound in public literature, this document provides a comprehensive guide to its handling, solution preparation, stability assessment, and potential biological evaluation based on established principles for peptide-based therapeutics. The protocols and pathways described herein are representative and should be adapted based on experimental observations.
Compound Handling and Storage
Proper handling and storage are critical to maintaining the integrity and activity of peptide reagents.
1.1. Storage of Lyophilized Powder
-
Short-term storage: Lyophilized this compound can be stored at 4°C for several weeks.
-
Long-term storage: For extended periods, it is recommended to store the lyophilized powder at -20°C or -80°C in a desiccated environment. Peptides are often hygroscopic, and exposure to moisture can significantly reduce long-term stability.
1.2. Handling of Lyophilized Powder
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of peptide quickly in a clean, controlled environment.
-
Reseal the vial tightly, purge with an inert gas like nitrogen or argon if possible, and return to the recommended storage temperature.
Solution Preparation and Stability
The solubility and stability of this compound in various solvents will be crucial for its application in biological assays.
2.1. Solubility Assessment
A preliminary solubility test with a small amount of the peptide is recommended before preparing a stock solution.
Table 1: Recommended Solvents for Peptide Solubility Testing
| Solvent | General Applicability | Notes |
| Sterile, distilled water | A good starting point for most peptides. | |
| Aqueous buffer (e.g., PBS, Tris, pH 7.0-7.4) | For direct use in many biological assays. | |
| DMSO (Dimethyl sulfoxide) | Effective for dissolving hydrophobic peptides. | High concentrations may be toxic to cells; ensure final concentration in assays is low (typically <0.5%). |
| Ethanol | Can be used for some peptides. | May cause precipitation when diluted in aqueous buffers. |
| Acetic Acid (dilute) | For basic peptides. | |
| Ammonium Bicarbonate (dilute) | For acidic peptides. |
2.2. Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass of this compound for the desired volume of 10 mM stock solution.
-
Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.
-
Add the appropriate volume of anhydrous, sterile-filtered DMSO to the vial.
-
Gently vortex or sonicate the solution to ensure complete dissolution. Visually inspect for any particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
2.3. Solution Stability
The stability of this compound in solution is critical for ensuring consistent results.
-
Short-term stability: Store working solutions at 4°C for immediate use (within a day).
-
Long-term stability: For storage longer than a few days, it is highly recommended to store aliquots of the stock solution at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation.
Table 2: General Stability Profile of Peptide Solutions
| Storage Condition | Expected Stability | Recommendations |
| 4°C in aqueous buffer | Up to 24 hours | Prepare fresh for each experiment. |
| -20°C in aqueous buffer | Weeks to months | Aliquot to avoid freeze-thaw cycles. |
| -20°C in DMSO | Several months | Aliquot and protect from light. |
| -80°C in DMSO | Up to a year or more | Ideal for long-term storage of stock solutions. |
Experimental Protocols
Given the lack of specific information on this compound's biological activity, the following are general protocols for assessing the effects of a novel peptide on cultured cells.
3.1. Cell Viability/Cytotoxicity Assay (MTT or similar)
This assay determines the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest peptide concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Assay: Add the MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
3.2. Western Blot Analysis for Signaling Pathway Activation
This protocol can be used to investigate if this compound affects specific signaling pathways by examining the phosphorylation status of key proteins.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations and time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target signaling proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualization of Workflows and Pathways
4.1. Experimental Workflow for In Vitro Testing
Caption: A general experimental workflow for the in vitro evaluation of this compound.
4.2. Hypothetical Signaling Pathway Modulated by a Peptide Therapeutic
The following diagram illustrates a hypothetical signaling cascade that a peptide therapeutic might inhibit, a common mechanism in drug development.
Application Notes and Protocols for SKF107457 in High-Throughput Screening Assays
Notice to the User: Following a comprehensive search of publicly available scientific literature and databases, we regret to inform you that there is currently insufficient information available regarding the compound SKF107457 to generate detailed Application Notes and Protocols for its use in high-throughput screening (HTS) assays.
Our extensive searches did not yield specific data on the following critical aspects of this compound:
-
Mechanism of Action: The specific biological target and the molecular mechanism by which this compound exerts its effects are not described in the available literature.
-
Signaling Pathway Involvement: There is no information detailing which, if any, signaling pathways are modulated by this compound.
-
High-Throughput Screening Applications: No published studies or protocols describe the use of this compound in any high-throughput screening assays.
-
Quantitative Data: Consequently, there is no available quantitative data, such as IC50 or EC50 values, from HTS assays involving this compound.
While general information identifies this compound as a hybrid peptide, the absence of specific biological and pharmacological data prevents the creation of the detailed, factual, and actionable content requested. The development of robust HTS assays and detailed protocols is contingent upon a foundational understanding of the compound's biological activity.
We recommend consulting internal or proprietary research data if available. Should further information on the biological target and mechanism of action of this compound become publicly accessible, we would be pleased to revisit this topic and generate the requested detailed documentation.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SKF107457 Solubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with SKF107457 and other peptide-based compounds in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: For any new peptide-like compound such as this compound, it is best to first test solubility in a small amount of the compound. The recommended starting solvent is distilled, sterile water, especially for peptides with fewer than five amino acid residues. If solubility is limited in water, the optimal solvent will depend on the peptide's specific amino acid sequence and overall charge.
Q2: How does the amino acid composition of this compound affect its solubility?
A2: The solubility of a peptide is fundamentally influenced by the properties of its constituent amino acids. Peptides with a high proportion of hydrophilic (polar or charged) amino acids, such as Arginine, Lysine, Aspartic acid, and Glutamic acid, tend to be more soluble in aqueous solutions. Conversely, a higher content of hydrophobic (non-polar) amino acids like Leucine, Valine, Phenylalanine, and Tryptophan can lead to poor aqueous solubility.
Q3: What role do pH and the isoelectric point (pI) play in this compound solubility?
A3: The pH of the solution and the peptide's isoelectric point (pI) are critical factors. A peptide's solubility is often at its minimum at its pI, the pH at which the net charge of the molecule is zero. To enhance solubility, it is advisable to dissolve the peptide at a pH that is at least one unit away from its pI. For acidic peptides (net negative charge), a basic buffer can be used, while basic peptides (net positive charge) are more likely to dissolve in acidic solutions.
Q4: Can organic solvents be used to dissolve this compound for aqueous buffer preparations?
A4: Yes, for highly hydrophobic peptides, a common strategy is to first dissolve the compound in a minimal amount of a compatible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Once dissolved, the solution can be slowly diluted with the desired aqueous buffer to the final working concentration. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental assay.
Q5: What should I do if this compound precipitates out of solution after dilution with an aqueous buffer?
A5: Precipitation upon dilution suggests that the solubility limit of the compound in the final buffer has been exceeded. If this occurs, you may need to try a higher concentration of the initial organic solvent or use a different buffer system. Additionally, techniques like sonication or gentle warming can sometimes help to redissolve the peptide. Always centrifuge your final solution to pellet any undissolved material before use in an experiment.
Troubleshooting Guide
Issue 1: this compound powder does not dissolve in water.
Root Cause Analysis:
-
Hydrophobicity: The peptide sequence may contain a high percentage of hydrophobic amino acids.
-
Net Charge: The peptide may be at or near its isoelectric point (pI) in water.
Solutions:
-
Assess Peptide Characteristics: Determine the overall charge of the peptide by assigning a value of +1 to each basic residue (Arg, Lys, His) and the N-terminus, and -1 to each acidic residue (Asp, Glu) and the C-terminus.
-
pH Adjustment:
-
For Basic Peptides (net positive charge): Try dissolving in a small amount of 10-30% acetic acid and then dilute with water.
-
For Acidic Peptides (net negative charge): Attempt to dissolve in a small amount of 0.1M ammonium bicarbonate or a dilute ammonium hydroxide solution, followed by dilution with water.
-
-
Organic Solvents: For very hydrophobic peptides, dissolve in a minimal volume of DMSO and then carefully dilute with the aqueous buffer.
Issue 2: this compound solution is cloudy or contains visible particulates.
Root Cause Analysis:
-
Incomplete Solubilization: The peptide has not fully dissolved in the chosen solvent.
-
Aggregation: The peptide may be self-associating and forming aggregates.
Solutions:
-
Sonication: Use a bath sonicator to aid in the dissolution process. This can help break up aggregates and improve solvent interaction.
-
Gentle Warming: Gently warm the solution (e.g., to < 40°C) as some peptides have increased solubility at higher temperatures. However, be cautious to avoid degradation.
-
Centrifugation: Before use, always centrifuge the peptide solution to pellet any undissolved particles. Use the supernatant for your experiment to ensure an accurate concentration of the solubilized compound.
Data Presentation
Table 1: Recommended Solvents Based on Peptide Properties
| Peptide Property | Primary Recommended Solvent | Secondary/Alternative Solvents |
| Short Peptides (< 5 residues) | Sterile, distilled water | Aqueous buffers (e.g., PBS) |
| Basic Peptides (Net Positive Charge) | 10-30% Acetic Acid in water | Water, PBS |
| Acidic Peptides (Net Negative Charge) | Dilute Ammonium Bicarbonate/Hydroxide | Water, PBS (avoid acidic buffers) |
| Neutral or Highly Hydrophobic Peptides | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF), Acetonitrile |
Experimental Protocols
Protocol 1: Step-wise Solubilization of a Hydrophobic Peptide
-
Initial Solubility Test: Begin by attempting to dissolve a small, known amount of the lyophilized peptide in sterile, distilled water. Vortex thoroughly.
-
Acid/Base Addition (if necessary):
-
If the peptide is basic and insoluble in water, add 10% acetic acid dropwise while vortexing until the peptide dissolves.
-
If the peptide is acidic and insoluble in water, add a 5% ammonium hydroxide solution dropwise.
-
-
Organic Solvent Dissolution: If the peptide remains insoluble, weigh out a fresh sample and dissolve it in a minimal volume of DMSO (e.g., 50-100 µL).
-
Aqueous Buffer Dilution: Slowly add the DMSO stock solution dropwise into your vigorously stirring aqueous buffer to achieve the desired final concentration.
-
Final Preparation: Sonicate the final solution for 5-10 minutes if any cloudiness is observed. Centrifuge at high speed (e.g., >10,000 x g) for 5 minutes to pellet any remaining insoluble material. Carefully transfer the supernatant to a new tube for use.
Visualizations
Interpreting unexpected results with SKF107457
Important Notice: There is currently insufficient publicly available scientific literature and data regarding SKF107457 to develop a comprehensive technical support center with detailed troubleshooting guides and FAQs. Information regarding its mechanism of action, expected experimental outcomes, and potential off-target effects is not available in the public domain.
The following content is based on general principles of laboratory troubleshooting and hypothetical scenarios. It is intended to provide a framework for approaching unexpected results when working with a novel compound.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent across different batches. What could be the cause?
A1: Inconsistencies between batches of a novel compound can arise from several factors:
-
Compound Stability: this compound may be sensitive to storage conditions (temperature, light, humidity). Ensure that all batches are stored under identical, manufacturer-recommended conditions.
-
Solvent Variability: The purity and source of the solvent used to dissolve this compound can impact its stability and activity. Use high-purity, anhydrous solvents from a consistent supplier.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound. Aliquot the stock solution to minimize the number of cycles for each vial.
Q2: I am observing unexpected cellular toxicity at concentrations where I expect to see a specific biological effect. How should I troubleshoot this?
A2: Unexpected toxicity can be a sign of off-target effects or issues with the experimental setup.
-
Dose-Response Curve: Perform a broad-range dose-response experiment to determine the therapeutic window of this compound. This will help identify the concentration range that elicits the desired effect without causing significant cell death.
-
Vehicle Control: Ensure that the vehicle (solvent) used to dissolve this compound is not causing toxicity at the concentrations used in your experiments.
-
Assay-Specific Toxicity: Some assay reagents may interact with this compound to produce a toxic byproduct. Test the compound in different assay formats to rule this out.
Troubleshooting Guides
Problem: Lack of Expected Biological Activity
If this compound is not producing the anticipated biological effect, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of biological activity with this compound.
Problem: High Variability in Assay Readouts
High variability can obscure the true effect of this compound. The following guide can help identify the source of the variability.
Logical Relationship for Troubleshooting Variability
Caption: Key areas to investigate when encountering high variability in experimental results.
Hypothetical Signaling Pathway
Given that the mechanism of action for this compound is unknown, a hypothetical signaling pathway is presented below for illustrative purposes. This is not based on experimental data for this compound.
Let's assume this compound is an inhibitor of a hypothetical kinase, "Kinase X," which is upstream of the well-known PI3K/AKT pathway.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound.
Experimental Protocols
Without specific experimental data for this compound, detailed protocols cannot be provided. However, a general protocol for a cell viability assay is outlined below as a template.
General Cell Viability (MTT) Assay Protocol
| Step | Procedure |
| 1. Cell Seeding | Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. |
| 2. Compound Treatment | Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control. |
| 3. Incubation | Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions. |
| 4. MTT Addition | Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals. |
| 5. Solubilization | Add solubilization solution (e.g., DMSO or a proprietary solvent) to each well to dissolve the formazan crystals. |
| 6. Absorbance Reading | Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader. |
Note: This protocol should be optimized for your specific cell line and experimental conditions.
Technical Support Center: Overcoming SKF107457 Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming aggregation issues with SKF107457 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a synthetic hybrid peptide that has been investigated as an HIV-1 protease inhibitor. Its structure contains both hydrophobic and hydrophilic moieties. The presence of hydrophobic amino acid residues can lead to self-association and aggregation in aqueous solutions to minimize their exposure to water. Factors such as pH, temperature, concentration, and ionic strength can significantly influence the aggregation of peptides like this compound.
Q2: How can I visually identify if my this compound solution has aggregated?
The simplest method for detecting aggregation is through visual inspection. A properly solubilized peptide solution should be clear and free of visible particles. If you observe any of the following, your solution may have aggregated:
-
Cloudiness or turbidity: The solution appears hazy or milky.
-
Precipitates: Visible solid particles have formed and may have settled at the bottom of the container.
-
Gel formation: The solution has become viscous or has formed a gel-like substance.
For more quantitative analysis, techniques like Dynamic Light Scattering (DLS) or Thioflavin T (ThT) fluorescence assays can be employed.
Q3: What is the optimal pH for solubilizing this compound?
The optimal pH for solubilizing a peptide is generally at least one pH unit away from its isoelectric point (pI), the pH at which the peptide has no net electrical charge and is least soluble. The theoretical pI of this compound, based on its amino acid composition (Alanine, Alanine, Phenylalanine derivative, Valine, Valine), is estimated to be in the neutral to slightly acidic range.
Therefore, to improve solubility, it is recommended to dissolve this compound in a buffer with a pH that is either acidic (e.g., pH 4-6) or basic (e.g., pH 8-10). It is crucial to perform small-scale solubility tests at different pH values to determine the optimal condition for your specific experimental setup.
Q4: Can I use organic solvents to dissolve this compound?
Yes, for peptides with hydrophobic characteristics, using a small amount of a water-miscible organic solvent can significantly aid in dissolution. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and relatively low toxicity in many biological assays. Other options include dimethylformamide (DMF) or acetonitrile. A general strategy is to first dissolve the peptide in a small volume of the organic solvent and then slowly add the aqueous buffer to the desired final concentration while vortexing.
**Q5: How should I store my this compound
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of two HIV-1 protease inhibitors, SKF107457 and Ritonavir. While both compounds target the same viral enzyme, their distinct structural features influence their therapeutic applications and mechanisms of action. This document synthesizes available data to offer an objective evaluation for research and drug development purposes.
Chemical Structure and Properties
A fundamental comparison of this compound and Ritonavir begins with their chemical structures and molecular properties. Ritonavir is a peptidomimetic inhibitor characterized by a complex structure containing two thiazole rings. In contrast, this compound is a hexapeptide substrate analogue where the scissile bond is replaced by a hydroxyethylene isostere. These structural differences are summarized in the table below.
| Property | This compound | Ritonavir |
| Molecular Formula | C29H47N5O7 | C37H48N6O5S2 |
| Molecular Weight | 577.71 g/mol | 720.95 g/mol |
| IUPAC Name | (2S)-N-((2S,3R)-3-hydroxy-4-(phenylmethoxy)butyl)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanamido)-3-methylbutanamide | 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
| Synonyms | Not available | ABT-538, Norvir |
| Chemical Class | Hexapeptide analogue | Peptidomimetic |
Visualizing the Chemical Structures
Mechanism of Action and Performance Data
Both this compound and Ritonavir are competitive inhibitors of the HIV-1 protease, an enzyme crucial for the viral life cycle.[1] By binding to the active site of the protease, they prevent the cleavage of viral polyproteins, leading to the production of immature and non-infectious viral particles.[1]
Ritonavir: A Dual-Function Inhibitor
Ritonavir is a potent inhibitor of HIV-1 protease.[2] Beyond its direct antiviral activity, Ritonavir is a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[3] This secondary function is clinically significant as it allows Ritonavir to be used as a pharmacokinetic enhancer, or "booster," for other protease inhibitors that are metabolized by CYP3A4.[3] By inhibiting their metabolism, low-dose Ritonavir increases the plasma concentration and prolongs the half-life of co-administered antiretroviral drugs.[3]
This compound: A Focused Protease Inhibitor
Quantitative Performance Data
| Parameter | This compound | Ritonavir |
| Ki (HIV-2 Protease) | Data not available | 0.7 nM[4] |
| EC50 (HIV-1) | Data not available | 0.02 µM[2] |
| Primary Target | HIV-1 Protease | HIV-1 Protease[1] |
| Secondary Target(s) | Not well-documented | Cytochrome P450 3A4 (CYP3A4)[3] |
Note: The provided Ki value for Ritonavir is against HIV-2 protease, which shares about 50% sequence identity with HIV-1 protease. Potency against HIV-1 protease is well-established but specific Ki values can vary between studies.
Experimental Protocols
To evaluate and compare the inhibitory activity of compounds like this compound and Ritonavir, a common method is the Fluorometric HIV-1 Protease Inhibition Assay .
Objective: To determine the half-maximal inhibitory concentration (IC50) and/or the inhibition constant (Ki) of a test compound against HIV-1 protease.
Principle: The assay utilizes a synthetic peptide substrate that is labeled with a fluorescent reporter and a quencher molecule. In its intact form, the fluorescence is quenched. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. An inhibitor will prevent this cleavage, leading to a lower fluorescence signal.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., based on the p17/p24 cleavage site)
-
Assay Buffer (e.g., MES buffer, pH 5.6, containing NaCl, DTT, glycerol, and a non-ionic detergent)
-
Test Compounds (this compound, Ritonavir) dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control Inhibitor (e.g., Pepstatin A)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the substrate)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control inhibitor. Prepare the HIV-1 protease and substrate solutions in the assay buffer at their optimal concentrations.
-
Assay Setup: To the wells of the microplate, add the assay buffer, followed by the test compound dilutions or controls.
-
Enzyme Addition: Add the HIV-1 protease solution to all wells except for the no-enzyme control.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of time (e.g., 1-3 hours) at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The Ki value can be subsequently calculated using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.
-
Visualizing the Experimental Workflow
Signaling Pathway: HIV-1 Protease Inhibition
The primary mechanism of action for both this compound and Ritonavir is the direct inhibition of HIV-1 protease, which disrupts the viral replication cycle.
Conclusion
Ritonavir is a well-characterized, potent HIV-1 protease inhibitor with the unique clinical advantage of also inhibiting CYP3A4, making it an effective pharmacokinetic booster in combination therapies. This compound is also an inhibitor of HIV-1 protease, though a detailed public record of its inhibitory potency is not as extensive. The structural differences between the peptidomimetic Ritonavir and the hexapeptide analogue this compound likely contribute to differences in their binding modes and overall pharmacological profiles. Further head-to-head experimental studies are necessary to provide a definitive quantitative comparison of the performance of these two inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A preliminary study of ritonavir, an inhibitor of HIV-1 protease, to treat HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 4. Inhibition of HIV-2 protease by HIV-1 protease inhibitors in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SKF107457's Inhibitory Activity: A Review of Available Data
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of information regarding the inhibitory activity of SKF107457 in various cell lines. Despite searches for its mechanism of action, comparative studies with alternative inhibitors, and associated signaling pathways, no specific experimental data could be retrieved to construct a detailed comparison guide as requested.
Currently, information on this compound is sparse. While some databases classify it as a hybrid peptide, there is no readily available research detailing its biological activity, including its potential inhibitory effects on cellular processes.[1] This absence of foundational data prevents a thorough comparison with other inhibitors, a summary of its quantitative performance, and the outlining of relevant experimental protocols.
For researchers and drug development professionals, the validation of a compound's inhibitory activity is a critical multi-step process. This typically involves a series of in vitro and in vivo assays to determine potency, selectivity, and the mechanism of action.
General Experimental Protocols for Validating Inhibitory Activity
While specific protocols for this compound are unavailable, a general workflow for validating a novel inhibitor is presented below. This workflow is standard in the field of drug discovery and provides a framework for how such a compound would be evaluated.
A critical initial step is to perform biochemical assays to confirm direct inhibition of the target, followed by cell-based assays to assess its efficacy in a biological context.[2]
Experimental Workflow: Validating a Novel Kinase Inhibitor
Caption: A generalized workflow for the validation of a novel kinase inhibitor, from initial in vitro testing to cellular and mechanistic studies.
Common Signaling Pathways Investigated for Inhibitors
The mechanism of action of an inhibitor is often elucidated by examining its impact on key cellular signaling pathways. For instance, inhibitors targeting components of the PI3K/Akt or MAPK/ERK pathways are of significant interest in cancer research due to the frequent dysregulation of these pathways in various malignancies.
Signaling Pathway: PI3K/Akt Pathway
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a common target for therapeutic inhibitors.
Without specific data for this compound, a direct comparison with alternative inhibitors is not possible. The scientific community relies on published, peer-reviewed data to evaluate and compare the efficacy and mechanisms of different compounds. Should research on this compound become available, a thorough comparative guide could be developed.
References
Benchmarking SKF107457: A Comparative Analysis Against Standard Inhibitors
To provide a comprehensive performance comparison of SKF107457, this guide requires specific information about its biological target and mechanism of action. Publicly available information is insufficient to identify the specific protein, enzyme, or pathway that this compound inhibits.
Without a defined target, a standard inhibitor panel cannot be established for a comparative analysis. Experimental data on the efficacy and specificity of this compound are also not available in the public domain.
To proceed with this analysis, the following information is crucial:
-
The molecular target of this compound: Which specific protein, enzyme, or signaling pathway does it interact with and modulate?
-
The nature of its inhibitory action: Is it a competitive, non-competitive, or uncompetitive inhibitor? What is its mechanism of action?
-
Existing experimental data: Any available data from in vitro or in vivo studies that demonstrate its inhibitory activity, such as IC50 or Ki values.
Once this information is provided, a detailed comparison guide can be developed, including:
-
Selection of a relevant standard inhibitor panel: A curated list of well-characterized inhibitors that are known to target the same molecule or pathway as this compound.
-
Data Presentation: A structured summary of quantitative data in tables for a clear comparison of this compound's performance metrics (e.g., potency, selectivity) against the standard inhibitors.
-
Experimental Protocols: Detailed methodologies for key experiments that would be cited in the comparison.
-
Visualizations: Diagrams of signaling pathways, experimental workflows, and logical relationships generated using Graphviz (DOT language) to visually represent the comparative data and mechanisms.
Hypothetical Example: Benchmarking a Kinase Inhibitor
To illustrate the intended structure and content of this guide, let's consider a hypothetical scenario where This compound is an inhibitor of the fictional "Kinase X" in the "ABC signaling pathway."
Signaling Pathway Diagram
This diagram would illustrate the "ABC signaling pathway," highlighting the position and inhibitory action of this compound and a standard inhibitor, "Inhibitor Y."
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
